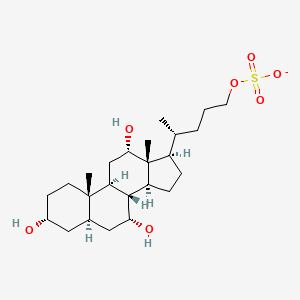

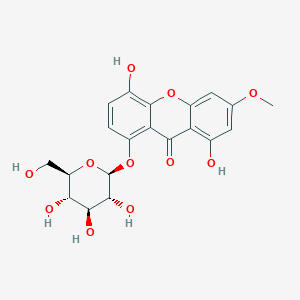

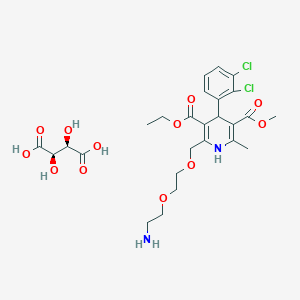

![molecular formula C12H13NO B1231365 (2Z)-2-[(dimethylamino)methylene]indan-1-one CAS No. 34773-01-8](/img/structure/B1231365.png)

(2Z)-2-[(dimethylamino)methylene]indan-1-one

Vue d'ensemble

Description

Indan-1-one is a class of organic compounds that have been studied for various applications . They are often used as building blocks in organic synthesis . Some derivatives of indan-1-one have been synthesized and their structures have been established .

Synthesis Analysis

Indan-1-ones can be synthesized through various methods. For instance, a series of 3-substituted Indan-1-ones has been prepared . Another method involves the reactions of acrylic and substituted acrylic acids with dimethylphenol ethers in the presence of polyphosphoric acid .Molecular Structure Analysis

The structures of indan-1-one derivatives have been confirmed by means of single-crystal X-ray diffraction .Chemical Reactions Analysis

Indan-1-ones undergo various chemical reactions. For example, bimolecular reduction of these ketones, followed by dehydration, can give either bi-indenyl or trans-indanylideneindene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of indan-1-ones can vary depending on their specific structures. Some indan-1-one derivatives show solvatochromic behaviour .Applications De Recherche Scientifique

Pharmaceutical Testing

(2Z)-2-[(dimethylamino)methylene]indan-1-one: is utilized in pharmaceutical testing as a high-quality reference standard . Its precise characterization ensures accurate results in pharmacological research, where it may serve as a precursor or a comparative standard for newly synthesized compounds with potential therapeutic effects.

Material Science

In the realm of material science , this compound, also known as DMAMMI, is part of the indanone family and has shown significant promise due to its potential therapeutic and industrial applications. It could be involved in the development of new materials with specific optical or electronic properties.

Analytical Chemistry

Analytical chemistry benefits from the use of (2Z)-2-[(dimethylamino)methylene]indan-1-one in the synthesis of novel donor–acceptor butadiene chromophores. These chromophores exhibit solvatochromic behavior, which is crucial for understanding solvent interactions and can be applied in sensing technologies .

Biochemistry

The compound’s role in biochemistry is linked to its use in the synthesis of heterocyclic compounds. Indan-1,3-dione, a related structure, is a versatile building block for generating a variety of indeno fused heterocycles, which are important in the study of biological activities .

Environmental Science

In environmental science, the compound’s derivatives could be explored for their catalytic properties, similar to nanozymes, which are inorganic nanoparticles that mimic enzyme-like properties in redox reactions. This could lead to applications in pollutant detection and treatment .

Pharmacology

Pharmacologically, the compound could be investigated for its potential in creating new therapeutic agents. Its structural flexibility allows for the generation of a wide array of indeno fused heterocycles, some of which have shown promising biological activities .

Orientations Futures

Propriétés

IUPAC Name |

(2Z)-2-(dimethylaminomethylidene)-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14/h3-6,8H,7H2,1-2H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVLHYNESKGNCV-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\1/CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(dimethylamino)methylene]indan-1-one | |

CAS RN |

34773-01-8 | |

| Record name | 1-Indanone, 2-(dimethylaminomethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034773018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

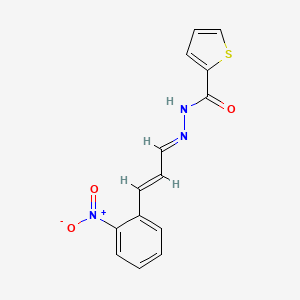

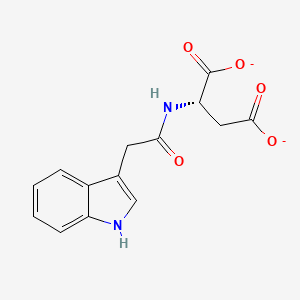

![N-[(E)-benzylideneamino]-1-ethyl-2-methylbenzimidazole-5-carboxamide](/img/structure/B1231287.png)

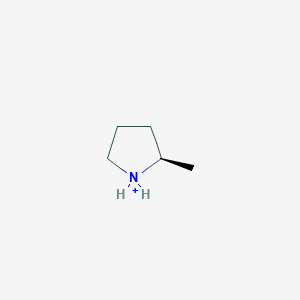

![Ethyl n-allyl-n-[(e)-2-methyl-3-[4-(4-amidinophenoxycarbonyl)-phenyl]propenoyl]amino acetate](/img/structure/B1231289.png)

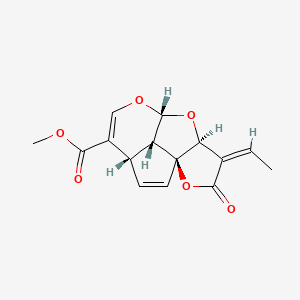

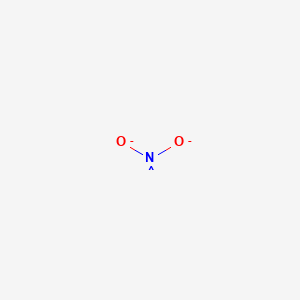

![2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)